Isotopic Enrichment ≥98% D8 Ensures Minimal Signal Cross-Talk in LC-MS/MS Quantification
Cetirizine D8 dihydrochloride from a major commercial supplier is specified and analytically verified to have isotopic enrichment ≥98.0% (lot-specific result: 98.8% D8) . In comparison, alternative Cetirizine D4 formulations exhibit a +4 Da mass shift, which introduces a higher inherent probability of isotopic overlap with the unlabeled analyte's natural M+4 isotopologue . This interference can lead to systematic overestimation of analyte concentrations, particularly at the lower limit of quantification (LLOQ) .
| Evidence Dimension | Isotopic enrichment and mass shift magnitude |
|---|---|
| Target Compound Data | Isotopic enrichment ≥98.0% (98.8% lot-specific); +8 Da mass shift |
| Comparator Or Baseline | Cetirizine D4: +4 Da mass shift (enrichment not directly compared in available data) |
| Quantified Difference | Mass shift: +8 Da vs. +4 Da; ~2× greater spectral separation from unlabeled analyte |
| Conditions | HPLC purity assessment and mass spectrometry confirmation; lot-specific Certificate of Analysis |
Why This Matters
A larger mass shift (+8 Da) with high isotopic enrichment directly reduces the risk of regulatory method failure due to isotopic cross-talk, a critical procurement criterion for labs conducting GLP/GCP-compliant studies.
